molecular formula C8H12O4 B175830 Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate CAS No. 141419-94-5

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

Cat. No. B175830
M. Wt: 172.18 g/mol
InChI Key: ZUJSLBBFQOCMFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl levulinate can be synthesized through the condensation reaction between levulinic acid and ethanol . Various synthesis methods have been developed to improve the efficiency and yield of the reaction .


Molecular Structure Analysis

The molecular formula of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate is C8H12O4 . Its InChI code is 1S/C8H12O4/c1-2-12-8 (10)6-5-11-4-3-7 (6)9/h6H,2-5H2,1H3 .


Chemical Reactions Analysis

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate is utilized in scientific research for its unique properties, enabling the synthesis of novel compounds and facilitating studies on biological activities.


Physical And Chemical Properties Analysis

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate has a predicted boiling point of 253.2±30.0 °C and a predicted density of 1.162±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Derivatives

  • Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate and its derivatives are prominently used in organic synthesis. For example, ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives were synthesized through a one-pot three-component reaction, showcasing the compound's utility in creating fluorinated fused heterocyclic compounds (Wang et al., 2012).

Chemical Reactions and Modifications

  • The compound plays a crucial role in various chemical reactions. For instance, the reaction of ethyl 2-hydroxy-4-(4-hydroxy-6-methyl-2H-pyran2-on-3-yl)-4-oxo-2-butenoate with 1-naphthylamine led to the formation of two isomeric enaminones, showcasing its reactivity and versatility in organic chemistry (Brbot-Šaranović et al., 2001).

Pharmaceutical Research

  • While avoiding specific details on drug use and dosage, it's noteworthy that certain derivatives of ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate have been synthesized for potential pharmaceutical applications. For instance, ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates, synthesized through metal-catalyzed reactions, showed potent anti-tumor activity against HeLa cells (Wang et al., 2011).

Corrosion Inhibition

  • Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate derivatives have also been explored for their corrosion inhibition properties. Studies on pyran derivatives including ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate showed significant corrosion mitigation of mild steel in sulphuric acid solution, highlighting its potential in industrial applications (Saranya et al., 2020).

Crystal Structure Analysis

  • The compound's derivatives are also significant in crystallography studies. For instance, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was analyzed, providing insights into the molecular conformation and interactions within the crystal (Kumar et al., 2018).

Catalysis and Synthetic Applications

  • Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate derivatives have been used in catalytic processes for synthesizing various compounds. For example, a phosphine-catalyzed annulation using ethyl 2-methyl-2,3-butadienoate showcased the synthesis of highly functionalized tetrahydropyridines, demonstrating the compound's role in catalytic synthetic processes (Zhu et al., 2003).

Safety And Hazards

The safety information available indicates that Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate has a GHS07 signal word of warning . The hazard statements include H302-H315-H319-H335 .

properties

IUPAC Name

ethyl 4-oxooxane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-2-12-8(10)6-5-11-4-3-7(6)9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJSLBBFQOCMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599876
Record name Ethyl 4-oxooxane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

CAS RN

141419-94-5
Record name Ethyl 4-oxooxane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

First, 3-ethoxycarbonyl-tetrahydro-4H-pyran4-one was synthesized referring the process described in Japan Laid-Open Patent Publication No. 32080/90. Then this ester was fluorinated in the same manner as in Example 4 to prepare 3-ethoxycarbony-3-fluoro-tetrahydro-4H-pyran-4-one which was then reduced in the same manner as in the same example to prepare 3-ethoxycarbonyl-3-fluoro-4-hydroxytetrahydro-4H-pyran.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-ethoxycarbony-3-fluoro-tetrahydro-4H-pyran-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-ethoxycarbonyl-3-fluoro-4-hydroxytetrahydro-4H-pyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Lithium diisopropylamide (1.14 mol/l solution in n-hexane/tetrahydrofuran, 2.5 ml) was added dropwise to a solution of tetrahydro-4H-pyran-4-one (260 mg) in tetrahydrofuran (13 ml) at −78° C., and the mixture was stirred for one hour while warming to 0° C. The reaction solution was cooled to −78° C. again, hexamethylphosphoric triamide (452 μl) was added and subsequently ethyl cyanoformate (280 μl) was added at the same temperature. The mixture was stirred over one hour while warming to 0° C. The reaction solution was separated by adding distilled water and ethyl acetate. The resulting organic layer was washed with brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography (developed with ethyl acetate-hexane) to give the title compound (210 mg).
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
452 μL
Type
reactant
Reaction Step Two
Quantity
280 μL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Penning, J Christoffers - European Journal of Organic …, 2013 - Wiley Online Library
Regioisomeric [c]annulated pyridazines were prepared from arylhydrazines and carbocyclic or heterocyclic β‐oxo esters with an α‐phenacetyl moiety. With AcOH/EtOH, the hydrazones …
SM Anthony - 2021 - search.proquest.com
This dissertation describes research pertaining to the synthesis of natural products and reaction methodology development. The synthesis of complex molecules remains a worthwhile …
Number of citations: 2 search.proquest.com

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